N-(2-ethoxyphenyl)-2-methylpentanamide
Description
N-(2-ethoxyphenyl)-2-methylpentanamide is an acylamide compound featuring a 2-ethoxyphenyl group attached to a 2-methylpentanamide backbone.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-methylpentanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-8-11(3)14(16)15-12-9-6-7-10-13(12)17-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,15,16) |
InChI Key |
FNHZRKZKFMUYGW-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1OCC |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Amide Bond Hydrolysis
The amide group in N-(2-ethoxyphenyl)-2-methylpentanamide can undergo hydrolysis under acidic or basic conditions to yield 2-methylpentanoic acid and 2-ethoxyaniline. For example:
-
Acidic hydrolysis : Requires concentrated HCl (3 M) at elevated temperatures (100°C) for 5 hours, yielding ~80% of the carboxylic acid .
-
Basic hydrolysis : NaOH (1 M) in ethanol under reflux produces the corresponding carboxylate salt, which is acidified to isolate the free acid .
Alkylation/Dealkylation of the Ethoxy Group
The ethoxy substituent on the phenyl ring can participate in nucleophilic aromatic substitution (NAS) or demethylation:
-
Demethylation : Ceric ammonium nitrate (CAN) in acetonitrile selectively removes the ethoxy group, forming a hydroxylated derivative .
-
NAS Reactions : Under anhydrous conditions (e.g., AlCl₃ in DCM), the ethoxy group can be replaced by stronger nucleophiles (e.g., amines, thiols) .
Oxidative Annulation Reactions
This compound may serve as a substrate in oxidative annulation with alkynes. A similar reaction using DTBP (di-tert-butyl peroxide) as an oxidant and Cu(acac)₂ as a catalyst in benzene at 140°C yielded naphthol derivatives (61% yield) . Key parameters include:
| Parameter | Optimized Condition | Yield |
|---|---|---|
| Oxidant | DTBP (2.0 equiv.) | 33–71% |
| Catalyst | Cu(acac)₂ (0.1 equiv.) | 26–33% |
| Solvent | Benzene | 33% |
| Temperature | 140°C | 61% |
This reaction proceeds via a radical mechanism, where the amide directs regioselective C–H activation .
[2+2] Photocycloaddition
The ethoxyphenyl group can act as a directing group in Cu(I)-catalyzed [2+2] cycloadditions. For instance, irradiation (λ = 254 nm) in THF with Cu(CH₃CN)₄BF₄ generates bicyclic cyclobutanes with cis-anti-cis stereochemistry .
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| N-(2-ethoxyphenyl)amide | Cu(CH₃CN)₄BF₄ | Bicyclo[3.2.0]heptane | 48–62% |
β-Lactam Formation
Reaction with ketenes (e.g., acyl chlorides) under Staudinger conditions ([2+2] cycloaddition) produces β-lactams. For example, treatment with triethylamine and substituted acetic acid chlorides yields azetidin-2-ones :
Radical-Mediated Reactions
The amide participates in photo-induced electron transfer (PET) with coumarin-based dyes, enabling aryl radical generation. This mechanism is exploited in iridium-catalyzed reductions of aryl bromides . Rate constants correlate with ligand electronic properties, as shown below:
| Ligand (ĈN) | Ancillary Ligand (N̂N) | Relative Rate (k₁/k₂) |
|---|---|---|
| Electron-rich | Electron-deficient | 1.8 ± 0.2 |
| Electron-deficient | Electron-rich | 0.5 ± 0.1 |
Biological Activity and Derivatization
While not directly studied, structural analogs (e.g., N-(4-ethoxyphenyl)acetamides) exhibit inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase (IC₅₀ = 44.95 μM) . Derivatization via sulfonylation or azo-coupling enhances bioavailability:
| Derivative | Activity (IC₅₀, μM) | ADMET Profile |
|---|---|---|
| N-(4-sulfamoylphenyl)acetamide | 38.90 | Optimal |
| Azo-linked pyrazine carboxamide | 45.32 | Moderate |
Stability and Degradation Pathways
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring’s substitution pattern critically influences enzymatic hydrolysis, herbicidal activity, and environmental persistence:
Key Observations:
- Electron-withdrawing vs. electron-donating groups: Chlorine substituents (e.g., in Karsil) enhance electrophilicity of the amide bond, increasing reactivity toward hydrolytic enzymes like acylamidase . Conversely, the 2-ethoxy group may sterically hinder enzyme access, reducing degradation rates.
- Melting points and solubility: Pentanochlor’s higher melting point (85°C) compared to ethoxy analogues suggests increased crystallinity due to chloro and methyl groups. Ethoxy derivatives likely exhibit lower melting points and higher solubility in organic solvents.
Acyl Chain Modifications
The 2-methylpentanamide backbone is conserved in Karsil and Pentanochlor, but other analogues (e.g., alachlor) feature shorter acetamide chains:
- This may increase environmental persistence compared to acetamides .
- Metabolic pathways: Karsil’s decomposition yields 2-methylvaleric acid, a branched-chain fatty acid, which may undergo β-oxidation. Ethoxy-substituted analogues could produce ethoxyphenylamine metabolites, requiring cytochrome P450-mediated dealkylation .
Enzymatic Susceptibility and Degradation
The acylamidase enzyme from Penicillium sp. hydrolyzes Karsil but shows variable activity toward analogues:
- Structural determinants of hydrolysis:
- Environmental implications: Ethoxy-substituted compounds may persist longer in soil due to reduced enzymatic degradation, increasing leaching risks compared to chloro analogues.
Herbicidal Efficacy and Mode of Action
While direct data on this compound are lacking, inferences can be drawn from analogues:
- Photosynthesis inhibition: Karsil disrupts electron transport in chloroplasts, a trait linked to dichlorophenyl’s electron-withdrawing effects . Ethoxy substituents, being weaker electron donors, may reduce potency.
- Selectivity: Methoxy and ethoxy groups (e.g., in compound 8 from ) often enhance selectivity toward specific weeds by modulating uptake or target-site binding .
Q & A
Q. What are the established synthetic routes for N-(2-ethoxyphenyl)-2-methylpentanamide, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves acylation of 2-ethoxyaniline with 2-methylpentanoyl chloride. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
- Purification : Flash column chromatography (20% EtOAc/hexanes, Rf ≈ 0.3–0.4) is critical for isolating the product from byproducts.
- Yield Optimization : Control reaction temperature (0–5°C during acylation) and stoichiometric excess of the acyl chloride (1.2–1.5 equivalents) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?
Methodological Answer:
- <sup>1</sup>H NMR : Prioritize peaks for the ethoxy group (δ 1.2–1.4 ppm for CH3, δ 3.9–4.1 ppm for OCH2) and the amide proton (δ 8.1–8.3 ppm, broad singlet) .
- <sup>13</sup>C NMR : Confirm the carbonyl carbon (δ ~170 ppm) and quaternary carbons in the pentanamide chain.
- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]<sup>+</sup>) and fragmentation patterns consistent with cleavage at the amide bond .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in the acylation step?
Methodological Answer: Low yields often arise from incomplete acylation or side reactions. Strategies include:
- Catalyst Use : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Screening : Test alternatives like THF or dichloromethane to improve solubility of intermediates.
- Workup Adjustments : Use aqueous NaHCO3 to quench excess acyl chloride and minimize hydrolysis of the product .
Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Assay Validation : Confirm in vitro target engagement (e.g., TRPC channel activation via calcium flux assays) .
- Pharmacokinetic Profiling : Measure plasma stability, metabolic clearance (e.g., liver microsomes), and bioavailability to identify discrepancies in exposure levels.
- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain in vivo efficacy gaps .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxy group in this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Replace the ethoxy group with methoxy, hydroxyl, or halogen substituents while retaining the pentanamide backbone .
- Biological Testing : Compare analogs in assays for pesticidal activity (e.g., insecticidal assays) or TRPC channel modulation .
- Computational Modeling : Perform docking studies to assess steric/electronic effects of substituents on target binding .
Q. How can researchers address inconsistencies in NMR spectral data for this compound across different laboratories?
Methodological Answer:
- Standardization : Use deuterated solvents (e.g., CDCl3) with internal standards (TMS) for chemical shift calibration .
- Sample Purity : Re-purify the compound via recrystallization (e.g., EtOAc/hexanes) to remove residual solvents or impurities affecting peak splitting .
- Collaborative Validation : Share raw spectral data with independent labs to confirm peak assignments and resolve artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
